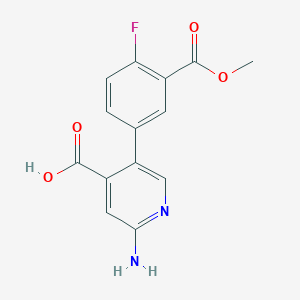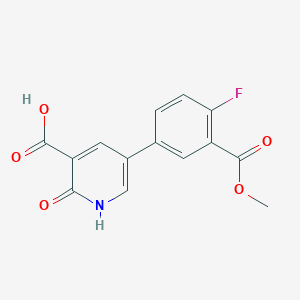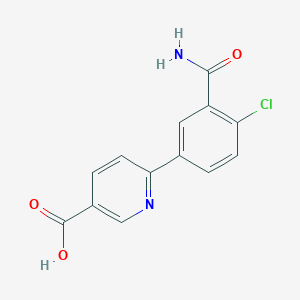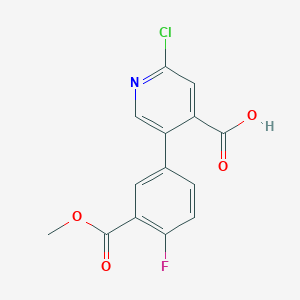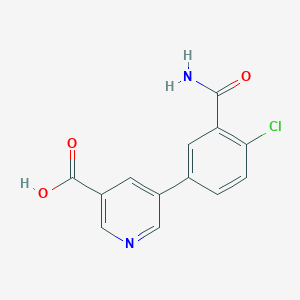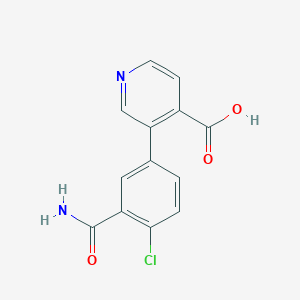
3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid (3-CIPA) is an organic compound that has been studied for its potential applications in scientific research. 3-CIPA is a derivative of isonicotinic acid (INA) and has a chlorine atom at the 4-position of the phenyl ring. It is a white crystalline solid, soluble in water and ethanol, and has a melting point of 111-113 °C. 3-CIPA is an important compound for scientific research due to its unique structure and properties, and has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
科学的研究の応用
3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid, 95% has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In biochemistry, it has been used as a substrate for the enzyme monoamine oxidase and as a reagent for the detection of monoamine oxidase activity. In physiology, it has been studied for its potential to inhibit the activity of the enzyme acetylcholinesterase. In pharmacology, it has been studied for its potential to inhibit the activity of the enzyme carbonic anhydrase.
作用機序
3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid, 95% is thought to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. It is also thought to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Additionally, 3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid, 95% is thought to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid, 95% has been studied for its potential to inhibit the activity of monoamine oxidase, acetylcholinesterase, and carbonic anhydrase. Inhibition of monoamine oxidase can lead to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can lead to increased mood and improved cognitive performance. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can lead to improved memory and learning. Inhibition of carbonic anhydrase can lead to increased levels of bicarbonate, which can lead to improved acid-base balance in the body.
実験室実験の利点と制限
The main advantage of using 3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid, 95% in lab experiments is that it is a relatively stable compound and can be synthesized in a high yield. Additionally, it has a wide range of potential applications in scientific research. However, it should be noted that 3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid, 95% is a potent inhibitor of monoamine oxidase, acetylcholinesterase, and carbonic anhydrase, and its use in lab experiments should be done with caution.
将来の方向性
The potential future directions for 3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid, 95% research include further studies on its mechanism of action, potential therapeutic applications, and potential toxicity. Additionally, further studies on its potential to inhibit other enzymes and its potential interactions with other drugs could be of interest. Additionally, further studies on its potential to induce changes in neurotransmitter levels and its potential effects on cognitive performance could be of interest. Finally, further studies on its potential to induce changes in acid-base balance in the body could be of interest.
合成法
3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid, 95% can be synthesized by the reaction of isonicotinic acid with 3-chloro-4-nitrophenol in the presence of an acid catalyst. The reaction is carried out in aqueous solution at room temperature and the resulting product is purified by crystallization. The yield of this reaction is usually greater than 95%.
特性
IUPAC Name |
3-(3-carbamoyl-4-chlorophenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-2-1-7(5-9(11)12(15)17)10-6-16-4-3-8(10)13(18)19/h1-6H,(H2,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNJBNJFGNVNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CN=C2)C(=O)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688160 |
Source


|
| Record name | 3-(3-Carbamoyl-4-chlorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-88-3 |
Source


|
| Record name | 3-(3-Carbamoyl-4-chlorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








